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Compound of Interest

Compound Name: IC-87114

Cat. No.: B1684127

Introduction

IC-87114 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta
(PI3Kd) catalytic subunit, p110d.[1] It is a crucial tool for researchers studying the specific roles
of PI3Kd in various signaling pathways, particularly in immune cells where this isoform is
predominantly expressed.[2] Dysregulation of the PI3K/Akt pathway is implicated in numerous
diseases, including cancer and inflammatory conditions, making selective inhibitors like IC-
87114 invaluable for drug development and basic research.[3][4][5] These notes provide
detailed protocols and data for utilizing IC-87114 in in vitro kinase assays to assess its
inhibitory activity and characterize the function of PI3Kd.

Mechanism of Action and Signaling Pathway

IC-87114 exerts its inhibitory effect by targeting the ATP-binding site of the p110d catalytic
subunit of PI3K. The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates
a wide array of cellular functions, including cell growth, proliferation, survival, and migration.[5]
[6] The pathway is initiated by the activation of cell surface receptors, which in turn recruit and
activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to
generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3
recruits proteins with pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), to the
plasma membrane, leading to their activation and subsequent phosphorylation of downstream
targets.[6] By selectively inhibiting p1109, IC-87114 effectively blocks the production of PIP3
and downstream signaling in cells where this isoform is the primary driver of PI3K activity.
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Caption: PI3K/Akt signaling pathway with 1C-87114 inhibition.

Quantitative Data: Inhibitory Potency of IC-87114

IC-87114 demonstrates significant selectivity for the p110d isoform of Class | PI3Ks. The
following table summarizes the half-maximal inhibitory concentration (ICso) values obtained
from in vitro cell-free kinase assays.

Target Kinase ICs0 Value (uM) Selectivity vs. p110d
PI3K3 (p1109) 0.5

PI3Ky (p110y) 29 58-fold

PI3KB (p110B) 75 >100-fold

PI3Ka (p110a) >100 >100-fold

Table compiled from data in references[1][7][8][9].

Experimental Protocols

Protocol 1: In Vitro PI3Kd Radioisotope-Based Kinase
Assay
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This protocol details a standard procedure to measure the lipid kinase activity of PI3Kd and

assess the inhibitory potential of IC-87114 using a radioisotope-based method.[8]

A. Materials and Reagents

Recombinant human PI3Kd (p110d/p85a)

IC-87114 (dissolved in DMSO)
Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes
Kinase Assay Buffer (20 mM HEPES, pH 7.4, 5 mM MgCl2)
ATP solution (containing [y-32P]ATP)

Quench Buffer (1 M K2PO4, 30 mM EDTA, pH 8.0)

Wash Buffer (1 M KzPOa)

Polyvinylidene difluoride (PVDF) filter plate (96-well)
Scintillation fluid and counter

. Experimental Procedure

Liposome Preparation: Prepare PIP2-containing phospholipid liposomes. Briefly, dry bovine
PIP2 and phosphatidylserine (1:2 molar ratio) under vacuum. Resuspend the lipids in a
buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 50 mM NaCl, 5 mM EDTA) to a final PIP2
concentration of 1 mM. Generate liposomes via sonication, freeze-thaw cycles, and
extrusion.[8]

Inhibitor Preparation: Prepare serial dilutions of IC-87114 in DMSO. The final DMSO
concentration in the assay should not exceed 1% (w/w) to avoid solvent effects.[8] A typical
concentration range to test would span from 0.01 uM to 100 uM to generate a full dose-
response curve.

Reaction Setup: In a 96-well plate, combine the following components for a final reaction
volume of 60 pL:
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[e]

Kinase Assay Buffer

o

Recombinant PI3Kd enzyme (e.g., final concentration of 1 nM)

[¢]

IC-87114 at various concentrations (or DMSO for control)

[¢]

PIP2 liposomes (e.qg., final concentration of 1 uM)[8]

Pre-incubation: Gently mix and pre-incubate the enzyme, inhibitor, and substrate mixture for
10-15 minutes at room temperature.

Initiate Reaction: Start the kinase reaction by adding the ATP solution containing [y-32P]ATP
(e.g., final concentration of 200 uM ATP with 1 uCi [y-32P]ATP).[8]

Incubation: Incubate the reaction mixture for 10-20 minutes at room temperature.[8] Ensure
the incubation time is within the linear range of the enzyme kinetics.

Quench Reaction: Stop the reaction by adding 140 uL of Quench Buffer to each well.[8]

Capture and Wash: Transfer the quenched reaction mixture to a PVDF filter plate. Capture
the radiolabeled lipid product by applying a vacuum. Wash the wells five times with 200 pL of
Wash Buffer to remove unincorporated [y-32P]ATP.[8]

Quantification: Allow the filter plate to dry completely. Add scintillation fluid to each well and
qguantify the bound radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each IC-87114 concentration
relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor
concentration and fit the data to a sigmoidal dose-response curve to determine the I1Cso
value.
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Caption: Workflow for an in vitro radioisotope-based PI3K kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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